molecular formula C6H12Cl2N4 B6245390 rac-(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride, cis CAS No. 2408957-61-7

rac-(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride, cis

Cat. No.: B6245390
CAS No.: 2408957-61-7
M. Wt: 211.1
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Description

rac-(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride, cis is a synthetic compound that belongs to the class of cyclobutanamines. This compound features a cyclobutane ring substituted with a triazole moiety, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride, cis typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole and amine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride, cis involves its interaction with specific molecular targets. The triazole moiety may interact with enzymes or receptors, modulating their activity. The cyclobutane ring can provide structural stability and influence the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    rac-(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine: The non-dihydrochloride form of the compound.

    rac-(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine hydrochloride: The monohydrochloride form of the compound.

    rac-(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine sulfate: A sulfate salt form of the compound.

Uniqueness

rac-(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride, cis is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

CAS No.

2408957-61-7

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.1

Purity

0

Origin of Product

United States

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